molecular formula C18H18N2O6 B4949841 N'-[2-(4-methoxyphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

N'-[2-(4-methoxyphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

Cat. No.: B4949841
M. Wt: 358.3 g/mol
InChI Key: YEEACEQTGPVUKW-UHFFFAOYSA-N
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Description

N'-[2-(4-Methoxyphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a carbohydrazide derivative featuring a 2,3-dihydro-1,4-benzodioxine core substituted with a hydrazide group at the 2-position and a 2-(4-methoxyphenoxy)acetyl moiety. The 4-methoxyphenoxy group introduces electron-donating properties, which may enhance solubility and influence pharmacokinetic behavior.

  • Step 1: Synthesis of 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide (CAS 90557-92-9) via hydrazinolysis of the corresponding ester .
  • Step 2: Acylation with 2-(4-methoxyphenoxy)acetyl chloride under basic conditions (e.g., pyridine) to yield the target compound .

Properties

IUPAC Name

N'-[2-(4-methoxyphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6/c1-23-12-6-8-13(9-7-12)24-11-17(21)19-20-18(22)16-10-25-14-4-2-3-5-15(14)26-16/h2-9,16H,10-11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEACEQTGPVUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NNC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-methoxyphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide typically involves multiple steps. One common method starts with the preparation of the benzodioxine ring, followed by the introduction of the methoxyphenoxy group. The final step involves the acetylation of the compound to form the desired product. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-methoxyphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperatures, inert atmospheres, and the use of catalysts to proceed efficiently. For example, oxidation reactions may be carried out at elevated temperatures in the presence of a catalyst to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For instance, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines .

Scientific Research Applications

N’-[2-(4-methoxyphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism by which N’-[2-(4-methoxyphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Analogues

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 4-Methoxyphenoxy C₁₈H₁₇N₃O₆ 371.35 Hypothesized CNS/antimicrobial activity (inferred from benzodioxine core)
N'-[2-(4-Chlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide 4-Chlorophenoxy C₁₇H₁₄ClN₃O₅ 375.77 Enhanced lipophilicity; potential antibacterial activity
N'-(2-Chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide (CID 3749974) Chloroacetyl C₁₁H₁₁ClN₂O₄ 270.67 Higher reactivity (chloro group); CCS values: [M+H]+ 157.4 Ų
Silibinin Flavonoid-benzodioxine hybrid C₂₅H₂₂O₁₀ 482.44 Neuroprotective activity (Alzheimer’s/Parkinson’s)
4-[4-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperazine-1-carbonyl]-2-(furan-2-yl)quinoline Quinoline-piperazine-benzodioxine hybrid C₂₆H₂₂N₂O₅ 442.47 Orexin receptor modulation (insomnia treatment)

Key Comparisons

2.1 Structural Variations and Pharmacological Implications
  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxyphenoxy group in the target compound improves solubility compared to the 4-chlorophenoxy analogue (logP ~2.5 vs. ~3.0) . This may enhance bioavailability in hydrophilic environments. The chloroacetyl derivative (CID 3749974) exhibits higher electrophilicity, making it a candidate for nucleophilic substitution reactions in prodrug design .

Biological Activity

N'-[2-(4-methoxyphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzodioxine core, which is known for its versatility in medicinal chemistry. The presence of the methoxyphenoxy and carbohydrazide groups contributes to its diverse biological activities. The molecular formula is C18H20N2O5C_{18}H_{20}N_2O_5, with a molecular weight of 348.36 g/mol.

Research indicates that compounds containing the benzodioxane scaffold often exhibit various pharmacological effects, including:

  • Antitumor Activity : Benzodioxane derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
  • Antibacterial Properties : These compounds can interfere with bacterial cell wall synthesis and function, leading to cell death.
  • Neuropharmacological Effects : Certain benzodioxane derivatives act as agonists or antagonists at various neurotransmitter receptors, including nicotinic acetylcholine receptors (nAChRs) and serotonin receptors.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntitumorInduces apoptosis in cancer cells
AntibacterialInhibits bacterial cell wall synthesis
NeuropharmacologicalModulates neurotransmitter receptor activity

Case Studies

  • Antitumor Activity : A study demonstrated that a related benzodioxane compound significantly reduced tumor growth in xenograft models by inducing apoptosis through caspase activation. This suggests that this compound may exhibit similar properties, warranting further investigation into its anticancer potential.
  • Neuropharmacological Effects : Research on similar benzodioxane derivatives indicated selective agonist activity at the α4β2 nAChR subtype, which is implicated in cognitive functions and neuroprotection. This points to the potential for this compound to affect neurological pathways beneficially.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N'-[2-(4-methoxyphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, and how are intermediates characterized?

  • The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the benzodioxine core via acid-catalyzed cyclization of substituted catechol derivatives.
  • Step 2: Acetylation of the hydrazide group using 2-(4-methoxyphenoxy)acetyl chloride under anhydrous conditions.
  • Key reagents include potassium permanganate (oxidation) and sodium borohydride (reduction) for intermediate steps .
  • Characterization: Intermediates are monitored via thin-layer chromatography (TLC) and purified via column chromatography. Final product purity is confirmed by NMR (¹H/¹³C) and HPLC (>95% purity) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (δ 7.2–6.8 ppm for aromatic protons) and ¹³C NMR (carbonyl signals at ~170 ppm) resolve the benzodioxine and hydrazide moieties.
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity.
  • Mass Spectrometry (HRMS): Exact mass confirmation (e.g., [M+H]+ at m/z 413.1278) .
  • FTIR: Peaks at ~3250 cm⁻¹ (N-H stretch) and 1660 cm⁻¹ (C=O) validate functional groups .

Q. What biological activities are hypothesized for this compound based on structural analogs?

  • Structural analogs (e.g., benzothiazole derivatives) exhibit antimicrobial and anti-inflammatory properties due to:

  • Inhibition of cyclooxygenase-2 (COX-2) via hydrogen bonding with active-site residues.
  • Intercalation into DNA grooves (observed in benzodioxine-containing compounds) .
    • Experimental Design: Preliminary activity screening should include in vitro assays against Gram-positive bacteria (e.g., S. aureus) and COX-2 inhibition studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the final product?

  • Key Variables:

  • Temperature: Maintain 0–5°C during acetylation to minimize side reactions.
  • Solvent Choice: Use dimethylformamide (DMF) for improved solubility of intermediates.
  • Catalyst: Add catalytic pyridine to enhance acylation efficiency .
    • Statistical Optimization: Employ a Box-Behnken design to model interactions between variables (e.g., solvent polarity vs. reaction time) .

Q. How to resolve contradictions in solubility data under varying pH conditions?

  • Observed Data: Solubility in aqueous buffers ranges from 2 µg/mL (pH 7.4) to >50 µg/mL (pH 2.0) for similar hydrazide derivatives .
  • Methodological Approach:

  • Perform pH-dependent solubility assays using shake-flask methods with UV quantification.
  • Validate results via molecular dynamics (MD) simulations to model protonation states of the hydrazide group .
    • Implications: Low solubility at physiological pH may require formulation with cyclodextrins or PEGylation .

Q. What computational strategies are effective for predicting target interactions?

  • Density Functional Theory (DFT): Calculate electron distribution in the hydrazide moiety to predict binding affinity with enzyme active sites.
  • Molecular Docking: Use AutoDock Vina to simulate interactions with COX-2 (PDB: 5KIR) or bacterial topoisomerase IV.
  • Validation: Cross-reference docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. How to design stability studies for this compound under accelerated storage conditions?

  • Protocol:

  • Expose the compound to 40°C/75% RH for 6 months (ICH Q1A guidelines).
  • Monitor degradation via HPLC for new peaks (e.g., hydrolysis of the hydrazide bond).
    • Analytical Focus: Track oxidation products using LC-MS (e.g., formation of carboxylic acid derivatives) .

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